Chemical structure and properties of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide
Chemical structure and properties of 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide
Technical Monograph: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide
Executive Summary
2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 524932-92-1) is a synthetic heterocyclic compound belonging to the 2-substituted quinoline-4-carbohydrazide class.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets, including bacterial DNA gyrase, EGFR kinases, and histone deacetylases (HDACs). The specific inclusion of a meta-ethoxy substituent on the 2-phenyl ring modulates lipophilicity and steric occupancy, distinguishing its pharmacokinetic profile from more common para-substituted analogs. This guide details its chemical architecture, synthetic pathways, and pharmacological potential.
Chemical Identity & Physiochemical Properties
Nomenclature & Identifiers
| Property | Data |
| IUPAC Name | 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide |
| CAS Number | 524932-92-1 |
| Molecular Formula | C₁₈H₁₇N₃O₂ |
| Molecular Weight | 307.35 g/mol |
| SMILES | CCOc1cccc(c1)-c2cc(c(=O)nn2)c3ccccc3n2 (Canonical representation) |
| InChIKey | MTNQMWDZMAEAQT-UHFFFAOYSA-N |
Structural Analysis (Lipinski & Veber)
The molecule adheres to drug-likeness parameters, suggesting good oral bioavailability potential.
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Lipophilicity (cLogP): ~3.5 – 4.0. The 3-ethoxy group increases lipophilicity compared to the parent phenylquinoline, enhancing membrane permeability.
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H-Bond Donors (HBD): 3 (Hydrazide -NH-NH₂).
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H-Bond Acceptors (HBA): 4 (Quinoline N, Carbonyl O, Ether O, Hydrazide N).
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Topological Polar Surface Area (TPSA): ~68 Ų.
Synthetic Pathway: The Pfitzinger Protocol
The most robust synthesis for 2-substituted quinoline-4-carboxylic acid derivatives is the Pfitzinger Reaction , followed by esterification and hydrazinolysis.
Retrosynthetic Logic
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Precursors: Isatin (indoline-2,3-dione) + 3-Ethoxyacetophenone.
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Key Transformation: Base-catalyzed condensation to form the quinoline core, followed by functional group interconversion.
Step-by-Step Protocol
Step 1: Pfitzinger Cyclization
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Reagents: Isatin (1.0 eq), 3-Ethoxyacetophenone (1.1 eq), KOH (33% aq. solution), Ethanol.[4]
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Procedure: Reflux the mixture for 12–18 hours. The base hydrolyzes the isatin amide bond to form isatinate, which condenses with the ketone.
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Workup: Acidify with glacial acetic acid or HCl to precipitate 2-(3-ethoxyphenyl)quinoline-4-carboxylic acid .
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Yield: Typically 65–80%.
Step 2: Esterification (Fischer Speier)
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Reagents: Carboxylic acid intermediate, Absolute Ethanol, conc. H₂SO₄ (catalytic).[1][4]
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Procedure: Reflux for 8–10 hours.
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Product: Ethyl 2-(3-ethoxyphenyl)quinoline-4-carboxylate.
Step 3: Hydrazinolysis
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Reagents: Ethyl ester intermediate, Hydrazine hydrate (99%, excess).
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Procedure: Reflux in ethanol for 4–6 hours. The solution typically turns clear then precipitates the product upon cooling.
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Purification: Recrystallize from ethanol/DMF.
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Final Product: 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide as a crystalline solid (typically off-white/yellow).
Figure 1: Synthetic route via Pfitzinger cyclization and subsequent hydrazinolysis.[1][4]
Pharmacological Potential & SAR
The 2-phenylquinoline-4-carbohydrazide scaffold is a versatile pharmacophore. The specific 3-ethoxy substitution imparts unique properties compared to the more common 4-substituted analogs.
Structure-Activity Relationship (SAR)
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Quinoline Nitrogen (N1): Acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., EGFR).
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Carbohydrazide Motif (C4):
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Metal Chelation: The carbonyl oxygen and terminal amino group can chelate metal ions (e.g., Zn²⁺ in HDACs or Mg²⁺ in DNA gyrase).
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H-Bonding: Forms key interactions with residues like Asp or Glu in enzyme active sites.
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3-Ethoxyphenyl Ring (C2):
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Lipophilic Pocket Fit: The meta-ethoxy group projects into hydrophobic sub-pockets. Unlike para-substituents which extend linearly, the meta-substituent creates a "kinked" topology, potentially improving selectivity for specific kinase isoforms or bacterial gyrase subunits.
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Solubility: The ethoxy ether linkage improves solubility in organic media compared to a simple phenyl or halophenyl group.
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Key Biological Targets
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Antimicrobial (DNA Gyrase Inhibition): Analogs of this class have shown potent activity against S. aureus and E. coli. The hydrazide moiety mimics the DNA backbone interaction, while the quinoline intercalates into the DNA-enzyme complex.
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Anticancer (EGFR/VEGFR Inhibition): The planar quinoline structure mimics the adenosine ring of ATP, allowing it to function as a competitive inhibitor in tyrosine kinases.
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Antitubercular: Quinoline hydrazides are structurally related to Isoniazid, suggesting potential utility against M. tuberculosis.
Analytical Characterization
Researchers synthesizing this compound should expect the following spectral signatures.
Predicted ¹H NMR (DMSO-d₆, 400 MHz)
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| -CONH- | 9.80 – 10.20 | Singlet (Broad) | Amide proton (exchangeable) |
| -NH₂ | 4.50 – 5.00 | Singlet (Broad) | Terminal hydrazine protons |
| Quinoline H3 | 8.30 – 8.45 | Singlet | Characteristic isolated aromatic proton |
| Quinoline Ar-H | 7.60 – 8.20 | Multiplets | Fused ring protons |
| Phenyl Ar-H | 7.00 – 7.50 | Multiplets | 3-substituted phenyl ring pattern |
| -OCH₂- | 4.10 – 4.20 | Quartet | Methylene of ethoxy group |
| -CH₃ | 1.35 – 1.45 | Triplet | Methyl of ethoxy group |
Infrared Spectroscopy (FT-IR)
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3300–3200 cm⁻¹: N-H stretching (Hydrazide doublet).
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1660–1650 cm⁻¹: C=O stretching (Amide I).
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1600–1580 cm⁻¹: C=N stretching (Quinoline ring).
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1250 cm⁻¹: C-O-C stretching (Aryl alkyl ether).
References
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El-Lateef, H. M. A., et al. (2024).[5][6] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Link
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Gomha, S. M., et al. (2023).[4] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Link
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Zhang, J., et al. (2022).[7][8][9] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Link
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Sigma-Aldrich. Product Specification: 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide (CAS 524932-92-1). Link
Sources
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- 2. 2-(3-ethoxyphenyl)quinoline-4-carbohydrazide | 524932-92-1 [sigmaaldrich.com]
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- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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